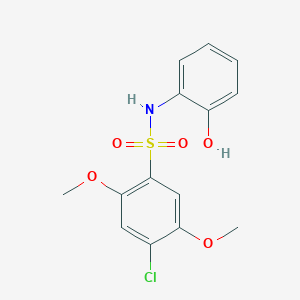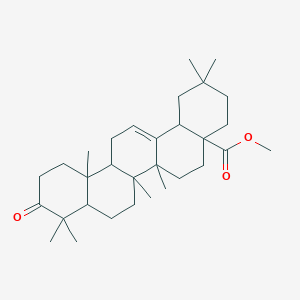
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as hydroxychloroquine, is a synthetic drug that has been widely used in the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and lupus. Recently, hydroxychloroquine has gained attention due to its potential use in treating COVID-19.
作用機序
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine is not fully understood. However, it is believed that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine works by interfering with the function of lysosomes, which are organelles that break down cellular waste. Hydroxychloroquine is also thought to inhibit the production of cytokines, which are proteins involved in the immune response.
Biochemical and Physiological Effects:
Hydroxychloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of immune cells such as T cells and B cells, and inhibit the function of lysosomes. Hydroxychloroquine has also been shown to have antiviral effects against a variety of viruses.
実験室実験の利点と制限
Hydroxychloroquine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-established safety profile and has been used clinically for many years. However, there are also limitations to using 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine in lab experiments. It has a relatively low potency compared to other drugs, which may limit its effectiveness in some experiments. Additionally, there may be variability in the purity of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine obtained from different sources, which could affect the results of experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine. One area of interest is its potential use in treating COVID-19. Although there is some evidence to suggest that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine may be effective in treating COVID-19, more research is needed to determine its safety and efficacy. Other areas of interest include investigating the mechanisms of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine, exploring its potential use in treating other viral infections, and developing more potent analogs of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine.
合成法
Hydroxychloroquine can be synthesized by reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
Hydroxychloroquine has been extensively studied for its therapeutic potential in treating various diseases. In addition to its use in treating malaria and autoimmune diseases, 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine has been investigated for its potential use in treating viral infections such as HIV and COVID-19. Hydroxychloroquine has also been studied for its anti-inflammatory and immunomodulatory effects.
特性
製品名 |
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C14H14ClNO5S |
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-9(12)15)22(18,19)16-10-5-3-4-6-11(10)17/h3-8,16-17H,1-2H3 |
InChIキー |
MIHPQWQEYVPTOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
正規SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)


![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)





![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
